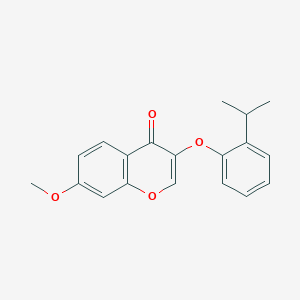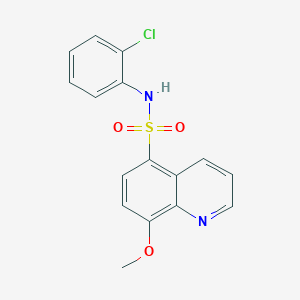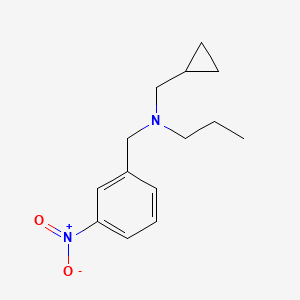![molecular formula C23H29ClN4O B5658549 (3R*,4R*)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5658549.png)
(3R*,4R*)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by multiple functional groups, including a piperidinol core, a chloro-methyl-indolyl group, and a pyridinyl-ethyl-amino moiety. These features suggest its synthesis and analysis could be of interest in medicinal chemistry and materials science for its potential pharmacological activities or as a functional material.
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound typically involves multi-step reactions, including protection-deprotection strategies, nucleophilic substitution, and catalytic hydrogenation. For instance, compounds with piperidine and indole moieties can be synthesized through amino protection, followed by nucleophilic reaction and deprotection steps, purified via chromatography, and characterized by IR, GC-MS, and NMR techniques (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular structure of compounds containing piperidine and indole groups can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, stereochemistry, and molecular conformation, which are crucial for understanding the compound's reactivity and interactions with biological targets (Stanislav Andreev et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving piperidine and indole derivatives often include substitutions that enable the introduction of various functional groups, affecting the compound's chemical properties and biological activities. For example, the functionalization of piperidine rings can lead to the synthesis of novel compounds with potential pharmacological activities (R. Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties can be assessed using differential scanning calorimetry (DSC), polarimetry, and solubility tests in various solvents, providing insights into the compound's stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, are determined by the functional groups present in the molecule. Studies on similar compounds suggest that the presence of a piperidinol moiety can impart basicity, whereas chloro-substituted indoles might exhibit electrophilic character, affecting their reactivity and potential biological activity (C. Menciu et al., 1999).
Propriétés
IUPAC Name |
(3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O/c1-16-18-7-5-8-19(24)23(18)26-20(16)14-28-13-10-21(22(29)15-28)27(2)12-9-17-6-3-4-11-25-17/h3-8,11,21-22,26,29H,9-10,12-15H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWHNYXGGHLRF-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CN3CCC(C(C3)O)N(C)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CN3CC[C@H]([C@@H](C3)O)N(C)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5658489.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5658495.png)
![4-[4-(isobutyrylamino)phenoxy]phthalic acid](/img/structure/B5658497.png)

![(4aR*,7aS*)-1-(3-methylbut-2-en-1-yl)-4-(3-phenoxypropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658507.png)

![N-(8-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5658516.png)
![1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5658540.png)

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-2-(5-methyl-1H-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B5658558.png)
![6-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5658564.png)
![5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid](/img/structure/B5658574.png)